4-(3,4-diethoxyphenyl)-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3,4-diethoxyphenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-16-12-6-5-10(7-13(12)17-4-2)11-8-14-9-15-11/h5-9H,3-4H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNASGZAQMOTRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CN=CN2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 3,4 Diethoxyphenyl 1h Imidazole and Analogues
Classical and Contemporary Synthetic Routes to 1H-Imidazoles
The foundational methods for imidazole (B134444) synthesis, while over a century old, continue to be relevant and are often modified for the preparation of complex derivatives.
Debus-Radziszewski Imidazole Synthesis: This multicomponent reaction, first reported by Heinrich Debus in 1858, traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgirjmets.com The process is a cornerstone of imidazole synthesis and is used commercially. wikipedia.org For the specific synthesis of 4-(3,4-diethoxyphenyl)-1H-imidazole, this reaction would be adapted by using 3,4-diethoxybenzaldehyde (B1346580) as the aldehyde component, along with a 1,2-dicarbonyl such as glyoxal, and two equivalents of ammonia. A common modification involves using ammonium (B1175870) acetate (B1210297) as the ammonia source. ijprajournal.com While historically significant, this method can sometimes result in modest yields and the formation of side products. ijprajournal.com
Van Leusen Imidazole Synthesis: The Van Leusen reaction provides a pathway to imidazoles from aldimines through a reaction with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This method can be performed as a three-component reaction (vL-3CR) where the aldimine is generated in situ from an aldehyde and an amine. organic-chemistry.org To produce a 4-substituted imidazole like this compound, the strategy would typically involve reacting an imine derived from formaldehyde (B43269) and an appropriate amine with a substituted TosMIC reagent, or more commonly, adapting the reaction to form 1,4,5-trisubstituted imidazoles. organic-chemistry.orgnih.gov The reaction proceeds via a [3+2] cycloaddition, where TosMIC acts as a "3-atom synthon," followed by the elimination of p-toluenesulfinic acid to form the aromatic imidazole ring. organic-chemistry.orgnih.gov This method has been widely applied in medicinal chemistry for creating diverse imidazole derivatives. researchgate.netnih.gov
Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step. sciepub.com The most common MCR for synthesizing 4-aryl-1H-imidazoles is a four-component reaction involving a 1,2-dicarbonyl (e.g., benzil), an aldehyde, a primary amine, and ammonium acetate. nih.gov
To synthesize analogues of this compound, 3,4-diethoxybenzaldehyde would be used as the aldehyde component. This reaction can be catalyzed by a wide array of catalysts, leading to highly substituted imidazoles in good to excellent yields. researchgate.net The flexibility of this approach allows for the introduction of various substituents at the N1, C2, and C5 positions of the imidazole ring, making it a powerful tool for creating libraries of imidazole-based compounds.
Table 1: Multicomponent Reaction for Imidazole Synthesis
| Reaction Type | Component 1 | Component 2 | Component 3 | Component 4 | Resulting Core Structure |
|---|---|---|---|---|---|
| Debus-Radziszewski (3-component) | 3,4-Diethoxybenzaldehyde | Glyoxal | Ammonia (from NH₄OAc) | - | This compound |
| Radziszewski (4-component) | 3,4-Diethoxybenzaldehyde | Benzil (B1666583) | Primary Amine (R-NH₂) | Ammonium Acetate | 1,2-Diaryl-4-(3,4-diethoxyphenyl)-5-phenyl-1H-imidazole |
Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry increasingly relies on catalysts to improve reaction efficiency, selectivity, and environmental footprint.
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for synthesis. A notable organocatalytic method for imidazole synthesis involves the thiazolium-catalyzed addition of an aldehyde to an acyl imine, which generates an α-ketoamide intermediate that subsequently cyclizes to form the imidazole. nih.gov Biodegradable and eco-friendly organocatalysts, such as glutamic acid, have also been employed in MCRs to produce complex heterocyclic structures. nih.gov These methods align with the principles of green chemistry by avoiding potentially toxic heavy metals.
Metal-Catalyzed Cyclization: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura reaction, for instance, can be used to prepare 4(5)-aryl-1H-imidazoles by coupling commercially available 4(5)-bromo-1H-imidazole with an arylboronic acid. nih.gov To obtain the target compound, 4(5)-bromo-1H-imidazole would be reacted with 3,4-diethoxyphenylboronic acid in the presence of a palladium catalyst like PdCl₂(dppf). nih.gov Furthermore, direct C-H arylation techniques offer an even more atom-economical route, where a C-H bond on the imidazole ring is directly functionalized with an aryl group. nih.gov
Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. tandfonline.comresearchgate.net Nanocatalysts, with their high surface-area-to-volume ratio, often exhibit superior catalytic activity. sci-hub.se
Nano-TiCl₄·SiO₂: Silica-supported titanium tetrachloride (nano-TiCl₄·SiO₂) has been identified as an efficient, reusable, and effective solid acid catalyst for the one-pot synthesis of tetrasubstituted imidazoles. researchgate.net This catalyst promotes the reaction between benzil, an aromatic aldehyde, an amine, and ammonium acetate under solvent-free conditions, yielding products in high yields. researchgate.net The catalyst's stability and the simplicity of the one-pot procedure make it an attractive option. researchgate.netias.ac.in
Magnetic Nanoparticles: Magnetic nanoparticles (MNPs), such as those based on iron oxide (Fe₃O₄), have emerged as highly effective and easily recoverable catalysts. sci-hub.senih.gov These nanoparticles can be functionalized to enhance their catalytic properties. Examples include:
Fe₃O₄@SiO₂ core-shell nanoparticles: These can be functionalized with acidic or basic groups to catalyze imidazole synthesis. orientjchem.orgtandfonline.com For example, a Lewis acidic deep eutectic solvent supported on magnetic nanoparticles (LADES@MNP) has been used to catalyze the synthesis of substituted imidazoles under solvent-free sonication, allowing the catalyst to be recovered by an external magnet and reused multiple times. nih.gov
Fe₃O₄@C@PrNHSO₃H: These core-shell magnetic nanoparticles with a sulfonic acid group have been used as an effective and magnetically removable catalyst for the green synthesis of 4,5-diphenyl-1H-imidazole derivatives under solvent-free conditions. tandfonline.com
These nanocatalysts often enable reactions to proceed under milder conditions with shorter reaction times and can be recycled for several runs without a significant loss of activity, contributing to more sustainable synthetic processes. tandfonline.comnih.govtandfonline.com
Table 2: Examples of Heterogeneous and Nanocatalysts in Imidazole Synthesis
| Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| nano-TiCl₄·SiO₂ | Four-component synthesis of tetrasubstituted imidazoles | Efficient, reusable, solvent-free conditions | researchgate.net |
| LADES@MNP | Four-component synthesis of tetrasubstituted imidazoles | Magnetically recoverable, reusable, solvent-free, room temperature | nih.gov |
| Fe₃O₄@SiO₂@(CH₂)₃N⁺Me₃I₃⁻ | Synthesis from aldehydes | Magnetically separable, reusable, solvent-free | orientjchem.org |
| H₃PW₁₂O₄₀-amino-functionalized CdFe₁₂O₁₉@SiO₂ | Three-component synthesis of trisubstituted imidazoles | High yields, short reaction times, reusable, solvent-free | tandfonline.com |
| Fe₃O₄@C@PrNHSO₃H NPs | Three-component synthesis of trisubstituted imidazoles | Magnetically removable, reusable (8 times), solvent-free | tandfonline.com |
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Many modern approaches to imidazole synthesis align with these principles.
The use of heterogeneous and magnetic nanocatalysts is a significant step towards greener synthesis, as they are often recyclable and reduce catalyst waste. tandfonline.comtandfonline.com Many of these catalytic systems operate under solvent-free conditions or in environmentally benign solvents like water or ethanol. tandfonline.comasianpubs.orgnih.gov The use of alternative energy sources, such as microwave irradiation or ultrasound, can accelerate reaction rates, reduce energy consumption, and often lead to higher yields in shorter times compared to conventional heating. ijprajournal.comresearchgate.net
Furthermore, biocatalysts and naturally derived catalysts, such as lemon juice (which contains citric acid), have been successfully used for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net These catalysts are inexpensive, biodegradable, and non-toxic, representing a highly sustainable approach to chemical synthesis. researchgate.net Such methods, which combine MCRs with green catalysts and reaction conditions, offer an efficient and environmentally responsible pathway for the synthesis of this compound and its analogues. ijpsr.com
Advanced Reaction Conditions and Methodological Innovations
Recent advancements in synthetic organic chemistry have led to the development of novel techniques that accelerate reaction rates, improve yields, and often proceed under more environmentally benign conditions compared to conventional methods.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including imidazoles. tandfonline.com This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, often leading to a dramatic reduction in reaction times, increased product yields, and fewer side products compared to traditional heating methods. tandfonline.comnih.gov
For the synthesis of this compound, a likely approach would be a one-pot, multi-component reaction analogous to the Debus-Radziszewski synthesis. pharmaguideline.comnih.gov This would involve the condensation of 3,4-diethoxybenzaldehyde, a 1,2-dicarbonyl compound (like benzil or glyoxal), and a source of ammonia (such as ammonium acetate).
Solvent-free, or solid-phase, reaction conditions represent a significant advancement in green chemistry. researchgate.net These protocols minimize or eliminate the use of volatile organic solvents, reducing waste and environmental impact. In the context of imidazole synthesis, reactions can be carried out by grinding the reactants together, sometimes with a solid support like silica (B1680970) gel or a catalyst, followed by heating. umich.edu
A microwave-assisted, solvent-free protocol for synthesizing imidazole analogues has been reported, which could be adapted for this compound. In a typical procedure, an appropriate aldehyde, a dicarbonyl compound, and ammonium acetate are mixed with a solid support like silica gel and irradiated in a microwave oven. The acidic nature of the silica gel can also catalyze the dehydration steps of the reaction. This combination of MAOS and solvent-free conditions offers significant advantages in terms of speed, efficiency, and environmental friendliness. nih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Imidazole Derivatives
| Synthesis Method | Typical Reaction Time | Typical Yield | Conditions | Reference |
|---|---|---|---|---|
| Microwave-Assisted | 8-16 minutes | High (e.g., 80-95%) | Solvent-free, solid support (e.g., silica gel) | |
| Conventional Heating | Several hours (e.g., 3-8 hours) | Moderate to High (e.g., 60-85%) | Reflux in solvent (e.g., acetic acid) | nih.gov |
The parent compound, this compound, is achiral and therefore does not require stereoselective synthesis. However, the synthesis of stereochemically defined imidazole derivatives is a significant challenge and an area of active research, particularly when the imidazole core is incorporated into larger, chiral molecules like pharmaceuticals. numberanalytics.com
Stereoselectivity would become applicable if, for example, a chiral substituent were introduced at the N-1 position of the imidazole ring or if a chiral center were created in a side chain attached to the ring. Methodologies to achieve this include:
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to one of the starting materials to guide the stereochemical outcome of the reaction, and then subsequently removed.
Chiral Catalysis: The use of chiral catalysts, such as chiral imidazoles themselves or metal complexes with chiral ligands, can induce enantioselectivity in the formation of the product. thieme-connect.de For instance, chiral bicyclic imidazoles have been used in the asymmetric catalysis of important reactions. thieme-connect.de
Dynamic Kinetic Resolution: This process can be used to convert a racemic starting material into a single enantiomer of the product. thieme-connect.de
Thio-Ugi Reaction: Chiral imidazoles have been synthesized using the thio-Ugi reaction, which involves the cyclization of substituted amidines. iau.ir
While not directly applicable to the synthesis of the unsubstituted title compound, these advanced approaches are crucial for producing enantiomerically pure imidazole-containing compounds for pharmacological and other specialized applications. iau.ir
Mechanistic Investigations of this compound Formation Reactions
Understanding the reaction mechanism is fundamental to optimizing reaction conditions, improving yields, and controlling selectivity. The formation of the imidazole ring is a well-studied process, with several proposed pathways depending on the specific reactants and conditions.
The most probable pathway for the formation of this compound in a one-pot synthesis is the Radziszewski reaction (a variation of the Debus synthesis). researchgate.net This pathway involves the condensation of three key components: an aldehyde (3,4-diethoxybenzaldehyde), a 1,2-dicarbonyl compound (e.g., glyoxal, benzil), and two equivalents of ammonia. researchgate.net
The proposed mechanism generally proceeds through the following key steps:
Formation of a Diimine Intermediate: The 1,2-dicarbonyl compound reacts with two molecules of ammonia to form a diimine intermediate.
Condensation with the Aldehyde: The aldehyde (3,4-diethoxybenzaldehyde) condenses with the diimine. This step is crucial for incorporating the 3,4-diethoxyphenyl group at the desired position.
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of a water molecule to form a dihydroimidazole (B8729859) (imidazoline) intermediate.
Oxidation: The dihydroimidazole intermediate is then oxidized to the aromatic imidazole ring. The oxidizing agent can be atmospheric oxygen or another component in the reaction mixture.
Transition State Analysis for such reactions typically involves high-level computational chemistry studies. nih.govresearchgate.net Using methods like Density Functional Theory (DFT), researchers can model the energy profile of the entire reaction pathway. acs.org This analysis helps to:
Identify the structures of transition states for each elementary step (condensation, cyclization, etc.). nih.gov
Calculate the activation energy (energy barrier) for each step, which determines the rate of that step. researchgate.net
Understand the role of catalysts by analyzing how they lower the energy of key transition states. nih.gov
For the synthesis of imidazole derivatives, transition state analysis has been used to explore the role of catalysts and to understand the regioselectivity of nucleophilic attacks on the imidazole ring. nih.govresearchgate.net
While specific kinetic data for the synthesis of this compound is not prominently available in the literature, general kinetic studies on imidazole formation provide valuable insights. nih.govacs.org Kinetic analysis involves monitoring the concentrations of reactants, intermediates, and products over time under various conditions (e.g., temperature, catalyst concentration).
A kinetic study of the key synthetic steps would aim to:
Determine the Rate Law: Establish the mathematical relationship between the reaction rate and the concentration of each reactant. For example, in the Radziszewski synthesis, the reaction might be first-order with respect to the aldehyde, the dicarbonyl compound, and ammonia.
Calculate Rate Constants: Quantify the rate of each step at a given temperature. Recent studies have utilized microreactors to perform kinetic analyses of imidazole synthesis, which allows for precise control over reaction parameters. acs.org
Determine Activation Energy (Ea): By measuring rate constants at different temperatures, the Arrhenius equation can be used to calculate the activation energy, providing a measure of the temperature sensitivity of the reaction.
Theoretical and Computational Investigations of 4 3,4 Diethoxyphenyl 1h Imidazole
Quantum Chemical Studies on Molecular and Electronic Structure
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 4-(3,4-diethoxyphenyl)-1H-imidazole. These studies offer a detailed picture of the molecule's geometry, electronic landscape, and reactivity.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are utilized to determine its optimized geometry and ground state properties. researchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's stable conformation. The geometry of the molecular structure is optimized to find the most stable conformer. researchgate.net Theoretical investigations using DFT can also predict vibrational frequencies, which can be correlated with experimental data from techniques like FT-IR and FT-Raman spectroscopy. ijrar.org
| Parameter | Description |
| Functional | A key component of DFT that approximates the exchange-correlation energy. B3LYP is a commonly used hybrid functional. |
| Basis Set | A set of mathematical functions used to represent the electronic wave function. 6-311++G(d,p) is an example of a Pople-style basis set. |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule, corresponding to the most stable structure. |
| Vibrational Frequencies | Calculated frequencies of molecular vibrations, which correspond to peaks in infrared and Raman spectra. |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. nih.gov For this compound, FMO analysis helps to identify the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). This information is crucial for predicting how the molecule will interact with other chemical species. The charge transfer occurring within the molecule can be analyzed through the HOMO and LUMO energies. ijrar.org
| Orbital | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. The energy of the HOMO is related to the ionization potential. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. The energy of the LUMO is related to the electron affinity. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A small gap indicates high chemical reactivity and low kinetic stability. A large gap indicates the opposite. |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different colors to represent the electrostatic potential at the surface of the molecule. researchgate.net Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and the oxygen atoms of the diethoxy groups, indicating these are the primary sites for electrophilic interaction. The phenyl ring and the hydrogen atoms would likely show a more positive potential. This analysis provides a visual representation of the molecule's charge landscape and complements the insights gained from FMO analysis. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
To fully understand the behavior of this compound, it is important to consider its flexibility and dynamic nature.
Exploration of Conformational Space and Stability of this compound
Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative stabilities. For this compound, the rotation around the single bond connecting the phenyl and imidazole rings, as well as the flexibility of the ethoxy groups, gives rise to various possible conformers. Computational methods can be used to perform a systematic search of the conformational space to identify the low-energy, and therefore most populated, conformers. This is crucial as the biological activity or chemical reactivity of a molecule can be highly dependent on its specific conformation.
Intermolecular Interactions and Binding Affinity Predictions with Biochemical Targets (Non-Clinical)
The biological activity of a compound is intrinsically linked to its ability to interact with specific biochemical targets, such as enzymes and receptors. Computational methods provide a powerful lens through which these interactions can be predicted and analyzed at a molecular level.
One relevant study focused on the development of 4-phenyl-imidazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase (IDO), a therapeutic target in oncology. nih.gov In this research, the imidazole ring of the 4-phenyl-imidazole scaffold was shown to coordinate with the heme iron in the active site of the IDO enzyme. nih.gov This interaction is a critical anchor for the inhibitor. It is plausible that the imidazole nitrogen of this compound could engage in similar coordination with metalloenzymes.
Furthermore, docking studies on other imidazole-containing compounds have revealed their ability to form key interactions within the binding pockets of various enzymes. For instance, in a study of imidazole derivatives as antimicrobial agents, molecular docking revealed that the compounds could fit well within the active site of L-glutamine:D-fructose-6-phosphate amidotransferase. researchgate.net Another investigation into imidazole phenanthroline derivatives as DNA gyrase inhibitors also utilized molecular docking to predict binding efficiency. jddtonline.info
To illustrate potential interactions, a hypothetical docking scenario of this compound with a representative enzyme active site is presented below. The binding affinity, often expressed as a docking score, indicates the strength of the interaction.
| Target Enzyme | Potential Interacting Residues | Predicted Binding Affinity (kcal/mol) | Key Interaction Type |
|---|---|---|---|
| Indoleamine 2,3-dioxygenase (IDO) (Hypothetical) | Heme, Cys129, Ser167 | -8.5 | Heme-coordination, Hydrogen bond |
| Cyclooxygenase-2 (COX-2) (Hypothetical) | Arg120, Tyr355, Ser530 | -7.9 | Hydrogen bond, Hydrophobic interactions |
| Lactate Dehydrogenase (LDHA) (Hypothetical) | Arg109, His195, Thr246 | -7.2 | Hydrogen bond, Pi-alkyl interactions |
The stability of a ligand-receptor complex is governed by a combination of intermolecular forces. For this compound, these interactions would primarily include:
Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the other nitrogen atom). These features allow for the formation of hydrogen bonds with appropriate residues in a protein's active site, such as serine, threonine, or the peptide backbone.
Hydrophobic Interactions: The diethoxyphenyl group provides a significant hydrophobic surface. The ethyl chains and the phenyl ring can engage in favorable hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine within the binding pocket.
Pi-Interactions: The aromatic phenyl and imidazole rings can participate in various pi-interactions, such as pi-pi stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or cation-pi interactions with positively charged residues (e.g., lysine, arginine).
An analysis of the crystal structure of related compounds can provide insights into these interactions. For example, a study on a 4,5-diphenyl-1H-imidazole derivative highlighted the importance of various non-covalent interactions in stabilizing the crystal packing. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
QSAR and cheminformatics are powerful computational tools that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
A QSAR model for a series of compounds analogous to this compound could be developed to predict their in vitro activity, for example, as enzyme inhibitors. This process typically involves:
Data Set Collection: A series of imidazole derivatives with experimentally determined in vitro activities against a specific target would be compiled.
Molecular Descriptor Calculation: For each compound, a set of numerical values, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.
A study on substituted 2-phenyl-benzimidazole derivatives as anti-allergic agents utilized a 3D-QSAR approach known as k-nearest neighbor molecular field analysis (k-NN MFA). researchgate.net This study revealed that both electrostatic and steric fields play a major role in determining the biological activity. researchgate.net Another QSAR study on benzimidazole (B57391) derivatives against enteroviruses also highlighted the importance of specific structural features for antiviral activity. biointerfaceresearch.com
The following table illustrates a hypothetical QSAR model for a series of 4-phenyl-imidazole derivatives.
| Descriptor | Description | Coefficient | Interpretation |
|---|---|---|---|
| LogP | Logarithm of the octanol-water partition coefficient (hydrophobicity) | +0.45 | Increased hydrophobicity is positively correlated with activity. |
| TPSA | Topological Polar Surface Area | -0.12 | Increased polarity is negatively correlated with activity. |
| HOMO | Highest Occupied Molecular Orbital energy (electron-donating ability) | +0.28 | Higher HOMO energy is favorable for activity. |
Machine learning (ML) has emerged as a powerful tool in drug discovery for predicting molecular interactions and bioactivity. plos.org Various ML algorithms, such as Random Forest, Support Vector Machines (SVM), and Neural Networks, can be trained on large datasets of known drug-target interactions to build predictive models. researchgate.netmdpi.com
For a compound like this compound, ML models could be employed in several ways:
Target Prediction: By analyzing its structural features, an ML model could predict a list of potential protein targets for which the compound might have high binding affinity.
Bioactivity Prediction: If a model is trained on a dataset of compounds with known activity against a specific target, it could predict the probability of this compound being active or inactive against that target. nih.gov
ADMET Prediction: ML models are also widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which are crucial for its drug-likeness.
The development of such models often involves representing the molecule using molecular fingerprints, which are binary strings that encode the presence or absence of specific structural features. The performance of these models is typically evaluated using metrics like accuracy, precision, recall, and the area under the receiver operating characteristic curve (AUC-ROC).
Biochemical and Mechanistic Studies of 4 3,4 Diethoxyphenyl 1h Imidazole in Vitro, Non Physiological Context
Investigation of Enzyme-Ligand Interactions
There is no available scientific literature detailing the investigation of enzyme-ligand interactions between 4-(3,4-diethoxyphenyl)-1H-imidazole and the specified enzymes.
No studies were found that elucidate the specific mechanisms of inhibition or activation of β-glucosidase, sirtuins, carbonic anhydrase IX, topoisomerase IIα, focal adhesion kinase, or Aurora Kinase A by this compound. While inhibitors of these enzymes are widely studied, research has not specifically focused on this compound. For instance, various imidazole-containing compounds have been investigated as inhibitors of β-glucosidase, often acting as transition-state mimics. Similarly, inhibitors of other enzyme classes like topoisomerase IIα, carbonic anhydrase IX, sirtuins, focal adhesion kinase, and Aurora Kinase A are subjects of extensive research, but none of the available literature points to the specific role of this compound.
No data is available in the public domain regarding the kinetic characterization of enzyme modulation by this compound. Such studies, which would determine parameters like Ki or IC50 values in cell-free systems, have not been published for this specific compound in relation to the enzymes of interest.
There are no published studies that identify the molecular binding sites of this compound within the active or allosteric regions of β-glucosidase, sirtuins, carbonic anhydrase IX, topoisomerase IIα, focal adhesion kinase, or Aurora Kinase A.
Receptor Binding and Modulation Studies at the Molecular Level
No specific receptor binding and modulation studies for this compound at the molecular level have been found in the reviewed scientific literature.
There is no available data on the affinity and selectivity profiling of this compound for any purified receptors.
No information exists in the scientific literature regarding the mechanisms of receptor agonism or antagonism of this compound in isolated biochemical systems.
Data Tables
Due to the lack of available data, the following tables are presented without specific values for this compound.
Table 1: Enzyme Inhibition Data for this compound
| Enzyme | Inhibition/Activation | IC50 / Ki |
| β-glucosidase | Data not available | Data not available |
| Sirtuins | Data not available | Data not available |
| Carbonic anhydrase IX | Data not available | Data not available |
| Topoisomerase IIα | Data not available | Data not available |
| Focal adhesion kinase | Data not available | Data not available |
| Aurora Kinase A | Data not available | Data not available |
Table 2: Receptor Binding Data for this compound
| Receptor | Binding Affinity (Kd/Ki) | Functional Activity |
| Data not available | Data not available | Data not available |
Interactions with Other Biomolecules (e.g., isolated proteins, nucleic acids)
The imidazole (B134444) ring and the diethoxyphenyl moiety suggest that this compound likely engages in specific interactions with protein targets.
Exploration of Non-Covalent Binding Events and Ligand-Induced Conformational Changes
It is hypothesized that this compound would bind to its target protein, potentially a phosphodiesterase, through a series of non-covalent interactions. These could include:
Hydrogen Bonding: The nitrogen atoms of the imidazole ring are capable of acting as both hydrogen bond donors and acceptors.
Hydrophobic Interactions: The diethoxyphenyl group would likely occupy a hydrophobic pocket within the protein's active site.
The binding of the ligand is expected to induce conformational changes in the target protein. Such changes are often crucial for the modulation of the protein's activity. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism could be employed to study these events.
Structural Basis of Biomolecular Recognition and Specificity
The specificity of this compound for a particular biomolecule would be determined by the precise three-dimensional arrangement of amino acid residues in the binding site. The size, shape, and electrostatic properties of the binding pocket would need to be complementary to the structure of the ligand. For instance, the presence of specific amino acid side chains could favor the binding of the diethoxyphenyl group over other substituents.
Cellular and Subcellular Mechanistic Studies (Non-Clinical, Exclusively Mechanistic)
In a cellular context, the primary mechanism of action for a compound like this compound is anticipated to be the modulation of intracellular signaling pathways.
Effects on Specific Intracellular Pathways or Organelles in Cultured Cell Lines
Given its structural similarity to known phosphodiesterase 4 (PDE4) inhibitors, it is plausible that this compound would increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgresearchgate.net PDE4 is a key enzyme responsible for the degradation of cAMP. wikipedia.org Inhibition of PDE4 leads to an accumulation of cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA). researchgate.net
Experiments in cultured cell lines, such as immune cells or airway smooth muscle cells, could be used to measure changes in intracellular cAMP levels and the activity of PKA upon treatment with the compound.
Molecular Mechanisms Driving Observable Cellular Responses
The elevation of intracellular cAMP can lead to a variety of cellular responses, depending on the cell type. In immune cells, increased cAMP levels are generally associated with anti-inflammatory effects, including the suppression of pro-inflammatory cytokine production. mdpi.com In airway smooth muscle cells, elevated cAMP leads to muscle relaxation. researchgate.net
The molecular mechanisms would involve the PKA-mediated phosphorylation of specific target proteins. For example, PKA can phosphorylate and regulate the activity of transcription factors, ion channels, and other enzymes, leading to the observed cellular responses. The cAMP signaling pathway is a crucial regulator of numerous cellular functions, including cell growth, differentiation, and gene transcription. nih.govnih.gov
Structure Mechanism Relationships for 4 3,4 Diethoxyphenyl 1h Imidazole
Influence of Structural Modifications on Synthetic Reactivity and Efficiency
The synthesis of 4-phenyl-1H-imidazoles can be achieved through various established methods, and the efficiency of these syntheses is often influenced by the nature of the substituents on the phenyl ring. A common route involves the condensation of an α-haloketone with formamide. In the case of 4-(3,4-diethoxyphenyl)-1H-imidazole, the starting material would be 2-bromo-1-(3,4-diethoxyphenyl)ethanone. The electron-donating nature of the diethoxy groups on the phenyl ring can influence the reactivity of the benzylic position and the carbonyl group, potentially affecting reaction rates and yields.
Another versatile method is the Radziszewski reaction and its variations, which involve the multicomponent reaction of a 1,2-dicarbonyl compound (like phenylglyoxal), an aldehyde (3,4-diethoxybenzaldehyde), and ammonia (B1221849) (often from ammonium (B1175870) acetate). Green chemistry approaches, such as using ultrasound assistance, have been shown to accelerate the synthesis of 2-aryl-4-phenyl-1H-imidazoles, often completing within an hour in moderate to good yields without the need for a catalyst. nih.gov
The electronic nature of substituents on the aromatic aldehydes used in these syntheses plays a significant role. Studies on the synthesis of related heterocyclic systems, such as N-phenyl-1H-indazoles, have shown that electron-donating groups on the phenyl ring can sometimes lead to lower yields compared to unsubstituted or electron-withdrawing group-substituted precursors. beilstein-journals.org Conversely, in other synthetic schemes, the presence of these groups may be beneficial. The table below, derived from studies on related imidazole (B134444) syntheses, illustrates how substituent patterns can impact reaction outcomes.
Table 1: Influence of Phenyl Ring Substituents on the Synthesis of 4-Phenyl-1H-Imidazole Analogs
| Substituent on Phenyl Ring | Synthetic Method | Reaction Conditions | Yield (%) | Reference |
| 4-Fluoro | From α-bromoketone and formamide | General procedure | 51 | nih.gov |
| 4-Hydroxy | From α-bromoketone and formamide | General procedure | 52 | nih.gov |
| 4-Chloro | Refluxing benzil (B1666583), ammonium acetate (B1210297), and aldehyde | Glacial acetic acid | 83 | researchgate.net |
| 4-Methoxy (on N-phenyl) | Copper-catalyzed intramolecular N-arylation | N/A | 0 | beilstein-journals.org |
| Unsubstituted (on N-phenyl) | Copper-catalyzed intramolecular N-arylation | Optimized conditions | 60-70 | beilstein-journals.org |
This table is illustrative and compiles data from the synthesis of various 4-phenyl-1H-imidazole derivatives to show general trends.
Design Principles for Modulating Specific Biochemical Activities and Selectivity
The design of new molecules based on the this compound scaffold can be guided by several key principles to modulate biochemical activity and selectivity.
Exploiting Active Site Interactions: A primary strategy involves modifying the scaffold to enhance interactions with the target protein. For the 3,4-diethoxyphenyl moiety, this could involve:
Varying Alkoxy Chain Length: Replacing the ethoxy groups with methoxy, propoxy, or other alkoxy groups can probe the size and hydrophobicity of the binding pocket. This was a key strategy in the design of PDE4 inhibitors. nih.gov
Introducing Hydrogen Bonding Groups: Replacing one or both ethoxy groups with hydroxyl or amino groups could introduce strong hydrogen bond donor capabilities, potentially leading to a significant increase in binding affinity if the target has corresponding acceptor residues, as seen with IDO inhibitors. nih.gov
Modifying the Imidazole Core: While the imidazole ring is often essential for activity, substitution at the C-2, C-5, or N-1 positions can be used to fine-tune properties.
N-1 Substitution: As this position is often critical for binding (e.g., to heme iron in IDO), substitution here is likely to abolish activity and can be used to confirm the binding mode. nih.gov However, in other contexts, N-1 substitution can be used to attach other functional groups or to block metabolism.
C-2 and C-5 Substitution: These positions are often tolerant of substitution, providing sites to attach other groups to explore additional binding pockets or to modify the electronic properties of the imidazole ring.
Bioisosteric Replacement: The imidazole ring or the diethoxyphenyl group can be replaced with other chemical groups that have similar steric and electronic properties (bioisosteres) to improve potency, selectivity, or pharmacokinetic properties. For example, replacing the imidazole with a pyrazole (B372694) or triazole ring can alter the hydrogen bonding pattern and basicity, potentially leading to improved selectivity for a specific target. nih.gov
Rational Design Strategies for this compound Analogues as Mechanistic Probes
To elucidate the specific biological mechanisms of action of this compound, analogues can be rationally designed as chemical probes. These probes are valuable tools for identifying binding partners, visualizing cellular localization, and understanding downstream signaling pathways.
Affinity-Based Probes: These probes are designed to covalently label the target protein, allowing for its identification and characterization. A common strategy is photoaffinity labeling, where a photoreactive group (e.g., an azido, diazirine, or benzophenone (B1666685) group) is incorporated into the molecule. This group is inert until activated by UV light, at which point it forms a covalent bond with nearby amino acid residues in the binding site. Such a group could potentially be attached to the phenyl ring or the C-2 position of the imidazole.
Fluorescent Probes: By attaching a fluorescent dye (a fluorophore) to the this compound scaffold, it is possible to visualize the compound's distribution in living cells using fluorescence microscopy. The fluorophore must be attached via a linker at a position that does not interfere with target binding. This can provide valuable information about which cellular compartments or tissues the compound accumulates in.
Biotinylated Probes: Incorporating a biotin (B1667282) tag allows for the affinity purification of the target protein. After the biotinylated probe binds to its target, the entire complex can be pulled down from a cell lysate using streptavidin-coated beads. The target protein can then be identified using techniques like mass spectrometry.
Table 3: Design Strategies for Mechanistic Probes Based on this compound
| Probe Type | Structural Modification | Application |
| Photoaffinity Label | Introduction of a photoreactive group (e.g., azido, diazirine) on the phenyl ring or at the C-2 position of the imidazole. | Covalent labeling and identification of the direct binding target(s). |
| Fluorescent Probe | Attachment of a fluorophore (e.g., fluorescein, rhodamine) via a linker, likely at the N-1 or C-2 position. | Visualization of subcellular localization and tracking of the compound in real-time. |
| Biotinylated Probe | Conjugation of a biotin molecule via a linker to a non-critical position on the scaffold. | Affinity purification and identification of the target protein and its binding partners. |
The rational design of these probes, guided by structure-activity relationship data, is an essential step in moving from a compound with an observed biological effect to a full understanding of its molecular mechanism of action.
Future Directions and Emerging Research Avenues for 4 3,4 Diethoxyphenyl 1h Imidazole
Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency
The synthesis of substituted imidazoles has been a subject of extensive research, with numerous methods developed to construct this versatile heterocyclic ring. researchgate.net Traditional methods, while effective, often face challenges such as harsh reaction conditions, limited substrate scope, and the generation of hazardous waste. Future efforts in the synthesis of 4-(3,4-diethoxyphenyl)-1H-imidazole should prioritize the development of novel and sustainable methodologies that offer enhanced efficiency, atom economy, and environmental compatibility.
A promising avenue lies in the advancement of multicomponent reactions (MCRs). MCRs, which involve the reaction of three or more starting materials in a single pot to form a complex product, offer significant advantages in terms of efficiency and sustainability. researchgate.net The Debus-Radziszewski synthesis, a classic MCR for imidazoles, can be adapted and optimized for the preparation of this compound. The general scheme involves the condensation of a 1,2-dicarbonyl compound, an aldehyde (in this case, 3,4-diethoxybenzaldehyde), and ammonia (B1221849) or an ammonium (B1175870) salt.
Further research could explore the use of green catalysts and reaction media to improve the sustainability of this synthesis. For instance, the use of natural acid catalysts, such as those derived from fruit juices, has been shown to promote imidazole (B134444) synthesis under solvent-free conditions. researchgate.net Similarly, ultrasound-assisted synthesis in aqueous media has been demonstrated to be an efficient and environmentally friendly method for the preparation of triaryl-imidazoles. researchgate.net The development of recyclable catalysts, such as zinc oxide nanoparticles, also presents a viable strategy for greener synthesis. nih.govmdpi.com
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Conditions | Product |
| Glyoxal | 3,4-Diethoxybenzaldehyde (B1346580) | Ammonium Acetate (B1210297) | Acetic Acid, Reflux | This compound |
| 1,2-Diketone | 3,4-Diethoxybenzaldehyde | Ammonium Acetate | Green Catalyst (e.g., fruit extract) | This compound |
| Glyoxal | 3,4-Diethoxybenzaldehyde | Ammonium Acetate | Ultrasound, Aqueous Media | This compound |
Advanced Computational Approaches for Predictive Modeling of Interactions and Reactivity
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental research and accelerating the discovery process. For this compound, advanced computational approaches can provide valuable insights into its electronic structure, reactivity, and potential interactions with biological targets.
Density Functional Theory (DFT) is a widely used method for studying the electronic properties of molecules. tandfonline.com By performing DFT calculations, researchers can determine key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and its potential as an electron donor or acceptor. nih.gov For instance, computational analysis of the related compound 2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole has revealed its potential as an electron transport material in organic light-emitting diodes (OLEDs) based on its calculated reorganization energy. tandfonline.comtandfonline.com Similar studies on this compound could unveil its potential in materials science.
Molecular docking simulations can be employed to predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes and receptors. nih.gov This information is invaluable for identifying potential therapeutic applications. For example, docking studies on other imidazole derivatives have been used to investigate their potential as anticancer agents by predicting their interactions with targets like the epidermal growth factor receptor (EGFR). nih.gov
| Computational Method | Application for this compound | Predicted Outcome |
| Density Functional Theory (DFT) | Calculation of electronic properties (HOMO, LUMO, etc.) | Prediction of reactivity and potential in materials science. |
| Molecular Docking | Simulation of binding to biological targets (enzymes, receptors) | Identification of potential therapeutic targets and drug-likeness. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule and its complexes | Assessment of the stability of ligand-protein interactions over time. researchgate.net |
Elucidation of Undiscovered Biochemical Interaction Mechanisms and Targets
The imidazole core is a privileged scaffold in medicinal chemistry, present in numerous clinically used drugs. nih.gov The diverse biological activities of imidazole derivatives stem from their ability to interact with a wide range of biological targets. nih.gov A key area of future research for this compound will be the elucidation of its specific biochemical interaction mechanisms and the identification of its molecular targets.
Given the structural similarities to other biologically active imidazoles, it is plausible that this compound could exhibit a range of pharmacological effects. For instance, many imidazole-containing compounds are known to inhibit enzymes such as p38 MAP kinase and aromatase. researchgate.netnih.gov High-throughput screening assays could be employed to test the inhibitory activity of this compound against a panel of kinases and other enzymes.
Furthermore, the diethoxyphenyl moiety may confer specific properties. For example, compounds with similar substitutions have shown activity as anticancer agents. nih.gov Investigating the effects of this compound on cancer cell lines, followed by target deconvolution studies, could reveal novel anticancer mechanisms. nih.gov Techniques such as chemical proteomics and affinity-based probes can be utilized to identify the direct binding partners of the compound within a cellular context.
Application as a Chemical Probe for Fundamental Biological Research and Pathway Elucidation
Chemical probes are small molecules that can be used to perturb and study biological systems. A well-characterized chemical probe should be potent, selective, and have a known mechanism of action. The development of this compound as a chemical probe could provide a valuable tool for fundamental biological research.
Assuming that future studies identify a specific and potent biological activity for this compound, it could be used to investigate the role of its target protein in various cellular processes and disease models. For example, if it is found to be a selective inhibitor of a particular enzyme, it could be used to elucidate the downstream signaling pathways regulated by that enzyme.
To enhance its utility as a probe, derivatives of this compound could be synthesized with "handles" for downstream applications. These could include the incorporation of a fluorescent tag for imaging studies or a biotin (B1667282) tag for pull-down experiments to identify binding partners.
Potential Integration into Materials Science or Catalyst Development
The applications of imidazole derivatives extend beyond biology into the realm of materials science and catalysis. The imidazole ring can act as a ligand for metal ions, making it a useful building block for coordination polymers and metal-organic frameworks (MOFs). prepchem.com The specific electronic properties conferred by the diethoxyphenyl substituent could influence the photophysical or catalytic properties of such materials.
There is also potential for this compound to be used in the development of novel catalysts. Imidazole-based ionic liquids have been explored as green and reusable catalysts for various organic transformations. sciepub.com The unique steric and electronic properties of this compound could be harnessed to design new catalysts with enhanced activity and selectivity. Furthermore, the synthesis of imidazole derivatives as electron-transport materials for OLEDs highlights another potential application in materials science. tandfonline.comtandfonline.com
Q & A
Q. What are the most reliable synthetic routes for 4-(3,4-diethoxyphenyl)-1H-imidazole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound typically involves multi-component reactions. A scalable approach involves:
- Reacting amidines with α-halo ketones : For example, benzamidine hydrochloride reacts with α-bromo ketones in tetrahydrofuran (THF)/water under basic conditions (e.g., potassium bicarbonate) to form the imidazole core .
- Substituent introduction : The 3,4-diethoxyphenyl group can be introduced via Suzuki coupling or nucleophilic aromatic substitution, depending on precursor availability.
- Optimization : Adjusting solvent polarity (DMF for polar intermediates, dichloromethane for non-polar steps) and temperature (60–80°C for cyclization) improves yield. Monitor by TLC and purify via column chromatography.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Methodological Answer:
- X-ray crystallography : Resolve crystal structures using SHELXL for refinement. For example, similar imidazole derivatives show dihedral angles between substituents (e.g., 35.78° between imidazole and phenyl rings) .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.9 ppm) and NH (δ ~11.8 ppm, broad) .
- IR : Confirm C=N (1666 cm⁻¹) and NH (3448 cm⁻¹) stretches .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₅N₂O₂).
Advanced Research Questions
Q. How do substituent electronic effects (e.g., ethoxy vs. methoxy) influence the bioactivity of imidazole derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Ethoxy groups enhance lipophilicity and metabolic stability compared to methoxy. For example, 3,4-dimethoxyphenyl imidazoles show IC₅₀ values of 7.7 µM against SARS-CoV-2 3CLpro, while ethoxy analogs may improve membrane permeability .
- Experimental design : Synthesize analogs with varied alkoxy groups, assay for enzymatic inhibition (e.g., fluorescence-based protease assays), and correlate logP values with activity.
Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?
Methodological Answer:
- Challenges :
- Disorder in ethoxy groups : Flexible substituents cause electron density ambiguity.
- Twinned crystals : Common in imidazoles due to symmetry.
- Solutions :
Q. How can computational methods predict the binding mode of this compound to biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into target pockets (e.g., SARS-CoV-2 3CLpro). Key interactions include:
- MD simulations : Run 100 ns simulations in GROMACS to assess stability of binding poses.
Q. What solvent systems and catalysts improve yield in large-scale synthesis?
Methodological Answer:
- Solvents :
- Catalysts :
- Pd(PPh₃)₄ for Suzuki couplings (2 mol%, 80°C).
- K₂CO₃ as a mild base for deprotonation without side reactions .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported synthetic yields for similar imidazole derivatives?
Methodological Answer:
- Case study : Yields for 2,4-diphenylimidazoles vary from 60% (THF/H₂O) to 85% (DMF) .
- Resolution :
- Parameter screening : Use Design of Experiments (DoE) to optimize temperature, solvent, and stoichiometry.
- Byproduct analysis : Identify side products (e.g., oxidized intermediates) via LC-MS and adjust reducing agents (e.g., Na₂S₂O₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
